

Spinorphin TFA: A Comprehensive Technical Guide to Receptor Binding and Affinity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinorphin, a naturally occurring heptapeptide with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp-Thr (LVVYPWT), is an endogenous non-classical opioid peptide.[1][2][3] Initially isolated from bovine spinal cord, it is recognized as an inhibitor of enkephalin-degrading enzymes, including aminopeptidase N (APN), dipeptidyl peptidase III (DPP3), angiotensin-converting enzyme (ACE), and neutral endopeptidase (NEP).[2][3] The trifluoroacetate (TFA) salt of spinorphin is commonly used in research settings. This technical guide provides an indepth overview of the receptor binding profile and affinity of **Spinorphin TFA**, with a focus on quantitative data, experimental methodologies, and associated signaling pathways.

Receptor Binding Profile and Affinity

Spinorphin TFA exhibits a distinct receptor binding profile, with high affinity for the purinergic P2X3 receptor and interactions with the formyl peptide receptor 1 (FPR1). While its classification as a non-classical opioid peptide and the presence of the Tyr-Pro-Trp sequence suggest potential interaction with opioid receptors, specific quantitative binding data for mu (μ), delta (δ), and kappa (κ) opioid receptors remains largely unavailable in the current scientific literature. Similarly, its activity at the prostaglandin F2 α receptor (FP1) is qualitatively described but lacks precise binding affinity values.

Quantitative Receptor Binding Data



The available quantitative data for **Spinorphin TFA**'s receptor binding affinity is summarized in the table below.

Receptor	Ligand Function	Affinity (IC50)	Species	Assay Type
P2X3	Antagonist	8.3 pM	Human	Two-electrode voltage clamp
FPR1	Antagonist	Specific K_i or IC_50_ not available_	Mouse	Calcium Mobilization / Chemotaxis Assay
μ-Opioid	Not Reported	Not Reported	-	-
δ-Opioid	Not Reported	Not Reported	-	-
к-Opioid	Not Reported	Not Reported	-	-
FP1	Weak Partial Agonist / Antagonist	Not Reported	-	-

Detailed Experimental Methodologies P2X3 Receptor Binding Assay

The potent antagonism of Spinorphin at the human P2X3 receptor was determined using a two-electrode voltage clamp (TEVC) assay with recombinant human P2X3 receptors expressed in Xenopus laevis oocytes.[1][4][5]

Experimental Workflow: Two-Electrode Voltage Clamp (TEVC) Assay





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Workflow for determining Spinorphin IC50 at P2X3 receptors.

Protocol Details:

- Oocyte Preparation: Oocytes are surgically removed from Xenopus laevis frogs and treated with collagenase to remove follicular cells. The oocytes are then injected with cRNA encoding the human P2X3 receptor and incubated for 2-3 days to allow for receptor expression on the oocyte membrane.[6][7][8][9]
- Electrophysiological Recording: An oocyte expressing the P2X3 receptors is placed in a recording chamber and continuously perfused with a saline solution. Two microelectrodes, one for measuring membrane potential and one for injecting current, are inserted into the oocyte. A voltage-clamp amplifier is used to hold the oocyte's membrane potential at a constant level (e.g., -70 mV).[6][7][8][9]
- Assay Procedure: The P2X3 receptor is activated by applying its natural agonist, ATP, which
 causes the ion channel to open and results in an inward current. To determine the inhibitory
 effect of Spinorphin, the oocyte is exposed to a fixed concentration of ATP in the presence of
 varying concentrations of Spinorphin TFA.
- Data Analysis: The inhibition of the ATP-induced current by Spinorphin is measured. A dose-response curve is generated by plotting the percentage of current inhibition against the concentration of Spinorphin. The IC50 value, which is the concentration of Spinorphin that inhibits 50% of the maximal ATP-induced current, is then calculated from this curve.[4]

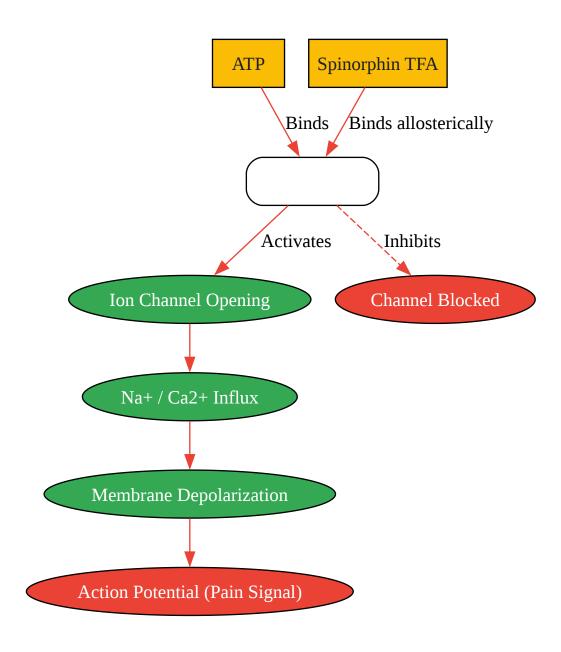
Opioid Receptor Binding Assay (General Protocol)

While specific data for Spinorphin is unavailable, a general understanding of the methodology used to determine the binding affinity of ligands to opioid receptors can be provided through a standard radioligand binding assay using brain membrane preparations.

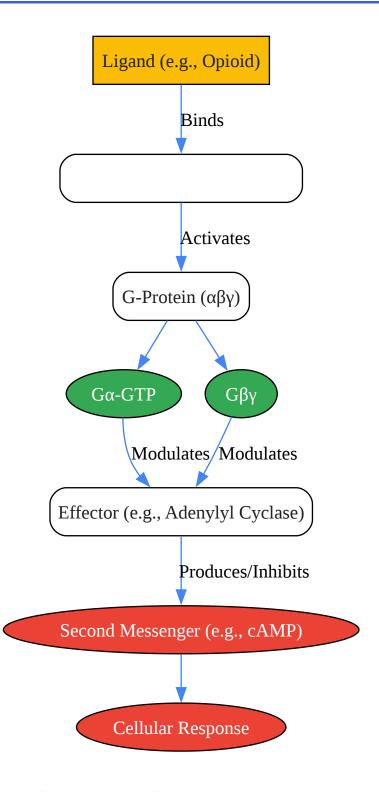
Experimental Workflow: Radioligand Displacement Assay











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